Cas no 24392-96-9 (2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenol)
2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenol Chemical and Physical Properties
Names and Identifiers
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- 2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenol
- Phenol, 2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-
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- Inchi: 1S/C13H18O3/c1-12(2)13(3,4)16-11(15-12)9-7-5-6-8-10(9)14/h5-8,11,14H,1-4H3
- InChI Key: OYZDEDJEAAGWEI-UHFFFAOYSA-N
- SMILES: C1(O)=CC=CC=C1C1OC(C)(C)C(C)(C)O1
2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM515544-1g |
2-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol |
24392-96-9 | 97% | 1g |
$553 | 2024-07-28 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD624377-1g |
2-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol |
24392-96-9 | 97% | 1g |
¥3332.0 | 2023-03-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1404168-1g |
2-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol |
24392-96-9 | 97% | 1g |
¥3998 | 2023-03-11 |
2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenol Related Literature
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenol
2-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol
Introduction to 2-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol (CAS No. 24392-96-9)
2-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol, also known by its CAS registry number 24392-96-9, is a versatile organic compound with a unique structure that combines a phenolic group with a substituted dioxolane ring. This compound has garnered significant attention in recent years due to its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The molecule's structure is characterized by a phenol moiety attached to a 1,3-dioxolane ring system that is further substituted with four methyl groups at positions 4 and 5. This combination of functional groups provides the compound with unique chemical and physical properties that make it suitable for a wide range of applications.
Chemical Structure and Synthesis
The chemical structure of 2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenol is best described as a benzene ring with a hydroxyl group (-OH) at position 1 and a dioxolane substituent at position 2. The dioxolane ring itself is highly substituted with four methyl groups at positions 4 and 5. This substitution pattern not only stabilizes the molecule but also enhances its reactivity in certain chemical transformations.
The synthesis of this compound typically involves multi-step reactions. One common approach is the nucleophilic substitution of an appropriate dioxolanone intermediate with phenolic derivatives. Recent advancements in catalytic methods have enabled more efficient syntheses with higher yields and better purity. For instance, researchers have explored the use of transition metal catalysts to facilitate coupling reactions between phenolic precursors and dioxolanone derivatives.
Physical and Chemical Properties
Understanding the physical and chemical properties of CAS No. 24392-96-9 is essential for its application in various industries. The compound has a molecular weight of approximately 188 g/mol and exists as a white crystalline solid under standard conditions. Its melting point is around 100°C to 105°C under atmospheric pressure.
The compound exhibits moderate solubility in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and acetonitrile (MeCN). In aqueous solutions, it shows limited solubility due to the hydrophobic nature of the dioxolane ring. However, its solubility can be enhanced by modifying the pH or using cosolvents.
Applications in Pharmaceuticals and Agrochemicals
One of the most promising applications of CAS No. 24392-96-9 lies in the pharmaceutical industry. The compound has been explored as a potential lead molecule for drug development due to its ability to interact with various biological targets. Recent studies have demonstrated its activity against several enzymes involved in inflammatory pathways.
In agrochemicals, CAS No. 24392-96-9 has shown potential as an active ingredient in herbicides and fungicides. Its ability to inhibit key enzymes involved in plant growth regulation makes it a valuable candidate for crop protection products.
Recent Research Findings
Recent research has shed new light on the properties and applications of CAS No. 24392-96
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